BDP TMR amine
CAS No.: 2183473-08-5
Cat. No.: VC0520663
Molecular Formula:
Molecular Weight:
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2183473-08-5 |
|---|---|
| IUPAC Name | 1,3-dimethyl-2(6-aminohexylaminocarbonyl)-4,4-difluoro-5-(4-methoxyphenyl)borondipyrromethene |
| Standard InChI | InChI=1S/C27H35BF2N4O2.ClH/c1-19-24(13-15-27(35)32-17-7-5-4-6-16-31)20(2)33-26(19)18-22-10-14-25(34(22)28(33,29)30)21-8-11-23(36-3)12-9-21;/h8-12,14,18H,4-7,13,15-17,31H2,1-3H3,(H,32,35);1H |
| Standard InChI Key | OHIKZADQYCQXNM-UHFFFAOYSA-N |
| SMILES | F[B-]1(F)[N+]2=C(C3=CC=C(OC)C=C3)C=CC2=CC4=C(C)C(CCC(NCCCCCC[NH3+])=O)=C(C)N14.[Cl-] |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
BDP TMR amine (CAS: 2183473-08-5) is characterized by specific chemical and physical properties that contribute to its effectiveness as a fluorescent probe:
| Property | Value |
|---|---|
| Appearance | Violet solid |
| Molecular weight | 532.86 |
| Molecular formula | C₂₇H₃₆BClF₂N₄O₂ |
| IUPAC name | 1,3-dimethyl-2(6-aminohexylaminocarbonyl)-4,4-difluoro-5-(4-methoxyphenyl)borondipyrromethene |
| Solubility | Good in alcohols, DMF, DMSO |
| Quality control | NMR ¹H, HPLC-MS (95%) |
The chemical structure of BDP TMR amine incorporates the borondipyrromethene core with a 4-methoxyphenyl substituent at position 5 and an aminohexylaminocarbonyl group at position 2, providing the primary amine functionality that is crucial for its conjugation chemistry .
Spectral Characteristics
The spectral properties of BDP TMR amine make it particularly valuable for fluorescence-based applications, offering advantages over conventional fluorophores:
| Spectral Property | Value |
|---|---|
| Excitation/absorption maximum | 542 nm |
| Emission maximum | 574 nm |
| Extinction coefficient (ε) | 55,000 L⋅mol⁻¹⋅cm⁻¹ |
| Fluorescence quantum yield | 0.64 |
| CF 260 | 0.16 |
| CF 280 | 0.16 |
These spectral characteristics position BDP TMR amine as an exceptionally bright fluorophore with a relatively small Stokes shift of approximately 32 nm . The high quantum yield (0.64) indicates that a significant proportion of absorbed photons are re-emitted as fluorescence, contributing to the superior brightness of this dye compared to conventional TAMRA .
Comparison with Other Fluorophores
Advantages Over TAMRA
BDP TMR amine operates in the same spectral channel as traditional tetramethylrhodamine (TAMRA) but offers several distinct advantages:
| Feature | BDP TMR Amine | Traditional TAMRA |
|---|---|---|
| Quantum yield | 0.64 | Lower |
| Brightness | High | Moderate |
| Excited state lifetime | Longer | Shorter |
| Suitability for fluorescence polarization | Excellent | Limited |
The higher quantum yield and brightness of BDP TMR amine make it particularly suitable for applications requiring sensitive detection and low background noise .
Position in BODIPY Family
As a member of the BODIPY (borondipyrromethene) family of dyes, BDP TMR amine shares several advantageous characteristics with its relatives:
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Sharp absorption and emission bands
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High molar extinction coefficients
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Good photostability
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Relative insensitivity to solvent polarity and pH
These properties collectively contribute to the growing popularity of BODIPY dyes, including BDP TMR amine, in advanced fluorescence applications .
Applications in Research
Fluorescence Polarization Assays
BDP TMR amine's relatively long excited state lifetime makes it exceptionally suited for fluorescence polarization (anisotropy) measurements:
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High-throughput binding assays
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G protein-coupled receptor ligand binding studies
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Protein-protein interaction analysis
BODIPY dyes including BDP TMR derivatives have been conjugated to peptide ligands for use in high-throughput fluorescence polarization assays of ligand binding to G protein-coupled receptors .
Biomolecule Labeling
The primary amine group in BDP TMR amine enables conjugation with various reactive groups:
| Reactive Group | Conjugation Chemistry |
|---|---|
| NHS esters | Forms stable amide bonds |
| Carboxylic acids | Requires activation (e.g., with EDC) |
| Epoxides | Forms secondary amine linkages |
| Aldehydes | Forms Schiff bases (reducible to stable amines) |
This versatility makes BDP TMR amine suitable for labeling proteins, peptides, oligonucleotides, and other biomolecules containing appropriate reactive groups .
Enzymatic Transamination Reactions
BDP TMR amine can participate in enzymatic transamination reactions, enabling site-specific labeling of proteins through enzymatic catalysis. This application is particularly valuable for generating fluorescently labeled proteins with minimal perturbation of their structure and function .
Chemical Proteomics and Biomimetic Synthesis
Research has utilized BDP TMR-azide conjugates in chemical proteomics applications:
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Direct binding assays via copper-catalyzed azide-alkyne cycloaddition (CuAAC)
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In-gel fluorescence scanning of recombinant proteins
For example, BDP TMR-azide has been employed in studies investigating the interaction of synthesized euglobal analogs with proteins through in-gel fluorescence scanning techniques .
Fluorescence Microscopy
The excellent spectral properties of BDP TMR make it valuable for fluorescence microscopy applications:
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Cellular imaging with high precision
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Tracking of biological processes
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Multiplex imaging when combined with other spectrally distinct fluorophores
| Parameter | Recommendation |
|---|---|
| Storage temperature | -20°C in the dark |
| Shelf life | 24 months after receipt when properly stored |
| Transportation conditions | Room temperature for up to 3 weeks |
| Special precautions | Avoid prolonged exposure to light; Desiccate |
| Stock solution storage at -80°C | Up to 6 months |
| Stock solution storage at -20°C | Up to 1 month |
For solution preparation, selecting appropriate solvents based on the compound's solubility (alcohols, DMF, DMSO) is critical. To increase solubility, heating to 37°C followed by ultrasonic bath treatment may be beneficial .
| Quantity | Price Range (USD) |
|---|---|
| 1 mg | $125-145 |
| 5 mg | $260-290 |
| 25 mg | $390-510 |
| 50 mg | $682-895 |
| 100 mg | $1175-1490 |
Different catalog numbers are assigned by manufacturers for different quantities, facilitating precise ordering for research needs .
Related Compounds and Derivatives
Several related compounds and derivatives of BDP TMR are available for specific applications:
BDP TMR NHS Ester
This amine-reactive derivative (CAS: 485397-12-4) is specifically designed for conjugation to proteins, peptides, and other molecules containing amino groups. It reacts with primary amines to form stable amide bonds .
BDP TMR Alkyne
This derivative contains a terminal alkyne group that enables conjugation through click chemistry (copper-catalyzed azide-alkyne cycloaddition), particularly useful for bioorthogonal labeling of azide-modified biomolecules .
Other BODIPY Derivatives
The BODIPY family includes numerous derivatives with varying spectral properties:
Future Research Directions
The exceptional properties of BDP TMR amine suggest several promising avenues for future research:
Advanced Bioimaging Applications
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Super-resolution microscopy techniques
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Single-molecule tracking and localization
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Intracellular dynamics studies
Bioconjugation Chemistry
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Development of new site-specific conjugation methods
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Novel enzymatic labeling approaches
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Stimuli-responsive fluorescent probes
High-Throughput Screening
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